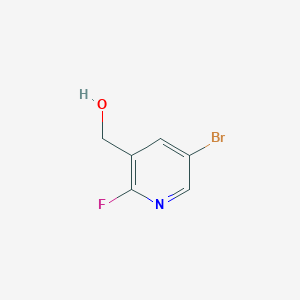

(5-Bromo-2-fluoropyridin-3-YL)methanol

Description

Properties

IUPAC Name |

(5-bromo-2-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJZBGIOIZYWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Bromo-2-fluoropyridin-3-yl)methanol: A Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are particularly valuable building blocks for creating novel therapeutic agents. The presence of fluorine and bromine atoms, as seen in (5-Bromo-2-fluoropyridin-3-yl)methanol, offers medicinal chemists precise handles for modulating pharmacokinetic properties and for engaging in further synthetic transformations such as cross-coupling reactions. This guide provides a detailed examination of a robust synthetic route to this compound and the analytical methodologies required for its unambiguous characterization.

Part 1: Synthesis of this compound

The most direct and reliable synthetic approach to producing this compound is through the reduction of its corresponding aldehyde, 5-bromo-2-fluoropyridine-3-carbaldehyde. This transformation is a fundamental process in organic synthesis, converting a carbonyl group into a primary alcohol.

The Causality of Reagent Selection: A Hydride Reduction Approach

The conversion of an aldehyde to an alcohol is achieved by adding a hydride ion (H⁻) to the electrophilic carbonyl carbon. Complex metal hydrides are the reagents of choice for this purpose. Two common options are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. Its principal advantage lies in its compatibility with protic solvents like methanol and ethanol, making the reaction setup and workup procedure significantly more straightforward and safer.[1][2] It readily reduces aldehydes and ketones while typically leaving more robust functional groups like esters and amides untouched.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent, LiAlH₄ will reduce aldehydes, ketones, esters, and carboxylic acids.[3][4] However, it reacts violently with protic solvents, including water and alcohols, necessitating the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and a carefully controlled aqueous workup.[1][4]

For this specific synthesis, sodium borohydride is the superior choice . The goal is the selective reduction of an aldehyde without affecting other parts of the molecule. The operational simplicity and enhanced safety profile of NaBH₄ make it the preferred reagent for this transformation on both laboratory and potential scale-up operations.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target alcohol.

Detailed Experimental Protocol

Reaction: Reduction of 5-Bromo-2-fluoropyridine-3-carbaldehyde

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoropyridine-3-carbaldehyde (5.0 g, 24.5 mmol). Dissolve the aldehyde in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. This cooling is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.

-

Reagent Addition: Slowly add sodium borohydride (1.11 g, 29.4 mmol, 1.2 equivalents) to the stirred solution in small portions over 15-20 minutes. Maintaining a slow addition rate prevents excessive gas evolution and a rapid temperature increase.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (50 mL) to quench the excess sodium borohydride. This process will be accompanied by hydrogen gas evolution.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic layers contain the desired product.

-

Washing & Drying: Combine the organic extracts and wash them with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Purification: Concentrate the dried organic solution in vacuo. The resulting crude solid or oil can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Part 2: Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Characterization Workflow Diagram

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following tables summarize the expected data from key analytical techniques used to characterize this compound.

Table 1: ¹H NMR Spectroscopy Data (Predicted) (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.20 | d | 1H | H-6 (Pyridine) | Aromatic proton adjacent to nitrogen, deshielded. |

| ~ 7.85 | dd | 1H | H-4 (Pyridine) | Aromatic proton coupled to both H-6 and Fluorine. |

| ~ 4.80 | s | 2H | -CH₂OH | Methylene protons adjacent to the aromatic ring and hydroxyl group. |

| ~ 2.50 | br s | 1H | -OH | Hydroxyl proton, typically a broad singlet; chemical shift is variable. |

Table 2: ¹³C NMR Spectroscopy Data (Predicted) (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 (d) | C-2 (C-F) | Carbon directly bonded to fluorine, shows a large coupling constant (¹JCF). |

| ~ 148 (d) | C-4 | Aromatic carbon. |

| ~ 142 | C-6 | Aromatic carbon adjacent to nitrogen. |

| ~ 125 (d) | C-3 | Aromatic carbon bearing the methanol substituent. |

| ~ 118 | C-5 (C-Br) | Aromatic carbon bonded to bromine. |

| ~ 58 (d) | -CH₂OH | Aliphatic carbon of the hydroxymethyl group. |

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

| Technique | Expected Value | Interpretation |

| MS (ESI+) | m/z ≈ 206, 208 | Molecular ion peaks [M+H]⁺ showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).[5] |

| IR (ATR) | ~ 3300 cm⁻¹ (broad) | O-H stretching vibration of the alcohol group. |

| ~ 3050 cm⁻¹ | Aromatic C-H stretching. | |

| ~ 2920 cm⁻¹ | Aliphatic C-H stretching of the -CH₂- group. | |

| ~ 1580, 1450 cm⁻¹ | C=C and C=N stretching vibrations of the pyridine ring. | |

| ~ 1250 cm⁻¹ | C-F stretching vibration. | |

| ~ 1050 cm⁻¹ | C-O stretching vibration of the primary alcohol. |

Trustworthiness through Self-Validation: The combination of these techniques provides a robust validation of the final product. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry confirms the molecular weight and the presence of bromine.[5] Infrared spectroscopy verifies the presence of key functional groups, most notably the hydroxyl group from the successful reduction. The convergence of all data to support the proposed structure ensures high confidence in the material's identity and purity.

References

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]

-

Chemguide. REDUCTION OF ALDEHYDES AND KETONES. [Link]

-

Khan Academy. Formation of alcohols using hydride reducing agents. [Link]

-

Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]

Sources

Spectroscopic Characterization of (5-Bromo-2-fluoropyridin-3-YL)methanol: A Technical Guide

Introduction: The Significance of Spectroscopic Analysis

(5-Bromo-2-fluoropyridin-3-YL)methanol (Figure 1) is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The precise arrangement of its functional groups—a brominated and fluorinated pyridine ring coupled with a primary alcohol—necessitates a thorough structural confirmation to ensure its identity and purity before its use in further synthetic steps. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

This guide will detail the expected outcomes and interpretation of ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a virtual roadmap for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. For this compound, we expect to observe distinct signals for the aromatic protons, the methylene protons of the methanol group, and the hydroxyl proton.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet (d) | 1H | H-6 |

| ~7.9 | Doublet (d) | 1H | H-4 |

| ~4.7 | Singlet (s) or Doublet (d) | 2H | -CH₂OH |

| Variable | Broad Singlet (br s) | 1H | -OH |

Causality Behind Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical to avoid overwhelming the spectrum with solvent protons. The chemical shifts are referenced to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm. The expected chemical shifts are based on the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the bromine and fluorine atoms will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The coupling between adjacent protons (H-4 and H-6) would likely result in doublet splitting patterns, although long-range coupling with the fluorine atom might introduce further complexity. The methylene protons of the methanol group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[1]

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d) | C-F (C-2) |

| ~148 (d) | C-N (C-6) |

| ~140 (d) | C-H (C-4) |

| ~125 (s) | C-Br (C-5) |

| ~120 (s) | C-CH₂OH (C-3) |

| ~60 (s) | -CH₂OH |

Causality Behind Experimental Choices: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The carbon atom directly bonded to the highly electronegative fluorine atom (C-2) is expected to be significantly deshielded and appear at a very low field, likely as a doublet due to one-bond C-F coupling. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern. The carbon of the methylene group will resonate in the typical range for sp³-hybridized carbons bonded to an oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The analysis is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer acquisition time are typically necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3400-3200 | Broad | O-H stretch | Alcohol |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2950-2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Pyridine ring |

| 1250-1000 | Strong | C-O stretch | Primary alcohol |

| 1100-1000 | Strong | C-F stretch | Aryl fluoride |

| Below 800 | Medium-Strong | C-Br stretch | Aryl bromide |

Causality Behind Experimental Choices: The presence of a hydroxyl group will give rise to a characteristic broad absorption band in the 3400-3200 cm⁻¹ region due to hydrogen bonding. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹. The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretch of the primary alcohol and the C-F stretch of the aryl fluoride will result in strong absorptions in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch will appear at a lower wavenumber.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

-

Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

The molecular formula of this compound is C₆H₅BrFNO, with a monoisotopic mass of approximately 204.95 Da. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by 2 Da.

Predicted m/z Values for [M+H]⁺ Adducts:

| Adduct | m/z |

| [M(⁷⁹Br)+H]⁺ | 205.96 |

| [M(⁸¹Br)+H]⁺ | 207.96 |

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like alcohols, which will likely produce the protonated molecule [M+H]⁺ as the base peak. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns in the mass spectrum can provide further structural information. For example, loss of the hydroxymethyl group (-CH₂OH) would be a likely fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition: The sample is introduced into the ion source (e.g., ESI), and the mass spectrum is recorded.

-

Data Processing: The data is analyzed to determine the m/z values of the parent ion and any fragment ions.

Caption: Workflow for Mass Spectrometry.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the synergistic application of NMR, IR, and MS, is crucial for its unambiguous identification and quality control. This technical guide provides a detailed framework for conducting these analyses and interpreting the expected spectral data. While experimental data for this specific molecule is not widely published, the principles and predictive information outlined herein offer a solid foundation for any researcher undertaking its synthesis and characterization. The methodologies described are robust and widely applicable to the structural elucidation of novel organic compounds, ensuring scientific integrity and advancing the development of new chemical entities.

References

-

ResearchGate. (2023). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

Sources

An In-depth Technical Guide to (5-Bromo-2-fluoropyridin-3-YL)methanol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block in Medicinal Chemistry

(5-Bromo-2-fluoropyridin-3-YL)methanol is a halogenated pyridine derivative that has emerged as a significant building block in the field of medicinal chemistry. Its unique structural features, combining a pyridine core with bromine and fluorine substituents, offer a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for regioselective modifications, making it a valuable intermediate in the development of novel therapeutic agents.[1]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmaceutical properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[2][3] The presence of both a bromine atom and a fluorinated pyridine ring in this compound provides medicinal chemists with a dual handle for synthetic transformations, including cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and drug design. While extensive experimental data for this compound is not widely published in peer-reviewed literature, a compilation of available information from commercial suppliers provides a foundational understanding of its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrFNO | [4][5][6] |

| Molecular Weight | 206.014 g/mol | [4][6] |

| CAS Number | 1227601-12-8, 1206968-92-4 | [4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4][5][6] |

Note: Specific experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation for these parameters.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns will be influenced by the electronegative fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

-

FT-IR: The infrared spectrum will likely show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H, C-N, C-F, and C-Br stretching and bending vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Synthesis and Reactivity

Synthesis

While a specific, detailed synthetic protocol for this compound is not extensively documented in readily accessible scientific journals, a general approach can be inferred from the synthesis of related fluoropyridine compounds. A plausible synthetic route could involve the following key steps:

Caption: A generalized synthetic workflow for this compound.

A potential starting material could be a suitably substituted pyridine derivative. The introduction of the bromine and fluorine atoms can be achieved through various halogenation reactions. For instance, a Sandmeyer-type reaction on an aminopyridine precursor could be employed for the introduction of the halogens.[7] The hydroxymethyl group could be introduced by the reduction of a corresponding carboxylic acid or ester functionality.

Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the brominated and fluorinated pyridine ring and the primary alcohol.

-

Cross-Coupling Reactions: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position of the pyridine ring.[1]

-

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom at the 2-position can be displaced by nucleophiles, although this reaction is generally less facile than with other activating groups.

-

Reactions of the Hydroxymethyl Group: The primary alcohol can undergo typical reactions of alcohols, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification.

Caption: Key reaction sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a prevalent structural motif in a vast number of approved drugs and clinical candidates.[8][9] this compound serves as a valuable building block for the synthesis of such compounds. Its trifunctional nature allows for the systematic exploration of the chemical space around the pyridine core, which is essential for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs derived directly from this building block are not readily found in the public domain, its availability from numerous chemical suppliers catering to the pharmaceutical industry suggests its use in early-stage drug discovery programs. The fluorinated pyridine moiety is particularly attractive for developing inhibitors of various enzymes and receptors where the fluorine atom can modulate binding interactions and improve pharmacokinetic properties.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting. The following safety information is compiled from supplier safety data sheets:

-

Hazard Statements: The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid breathing dust and wash hands thoroughly after handling.

For detailed and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine ring, a bromine atom amenable to cross-coupling reactions, and a modifiable hydroxymethyl group provides a powerful platform for the synthesis of novel and complex molecules. While a comprehensive set of experimental data is not yet widely available in the public domain, the information gathered from chemical suppliers provides a solid foundation for its use in research and development. As the demand for sophisticated and highly functionalized building blocks in the pharmaceutical industry continues to grow, the importance of compounds like this compound is likely to increase.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Available from: [Link]

-

Grygorenko, O. O., et al. Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 2024. Available from: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Grygorenko, O. O., et al. Fluorinated building blocks in drug design: new pathways and targets. ResearchGate, 2024. Available from: [Link]

-

BuyersGuideChem. Supplier CAS No 1227601-12-8. Available from: [Link]

-

Li, X., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022. Available from: [Link]

-

Kim, S., et al. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Communications Chemistry, 2022. Available from: [Link]

-

PubChem. (5-Bromopyridin-2-yl)methanol. Available from: [Link]

-

Ram, K. R., et al. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate, 2023. Available from: [Link]

-

D'Alba, F., et al. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 2021. Available from: [Link]

-

Tkach, V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. Available from: [Link]

-

Zhang, W., et al. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate, 2015. Available from: [Link]

-

Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound 97% | CAS: 1227601-12-8 | AChemBlock [achemblock.com]

- 6. labsolu.ca [labsolu.ca]

- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 1227601-12-8 properties and safety data

An In-Depth Technical Guide to (5-Bromo-2-fluoropyridin-3-yl)methanol (CAS No. 1227601-12-8): Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Authored by a Senior Application Scientist

Introduction

This compound, bearing the CAS number 1227601-12-8, is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive bromine atom, a fluorine atom that modulates the electronic properties of the pyridine ring, and a nucleophilic hydroxymethyl group, makes it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its expected spectroscopic signature, and detailed protocols for its application in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1227601-12-8 | N/A |

| Molecular Formula | C₆H₅BrFNO | N/A |

| Molecular Weight | 206.01 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Purity | Typically >95% (as supplied by vendors) | N/A |

| SMILES | OCc1cc(Br)cnc1F | N/A |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Representative Synthetic Protocol

Step 1: Esterification of 5-Bromo-2-fluoronicotinic acid

-

To a solution of 5-bromo-2-fluoronicotinic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 5-bromo-2-fluoronicotinate.

Step 2: Reduction to this compound

-

To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 vol) at 0 °C, add a solution of methyl 5-bromo-2-fluoronicotinate (1.0 eq) in THF (5 vol) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

Predicted Spectroscopic Data

Although experimental spectra for this specific compound are not widely published, the following table outlines the expected spectroscopic characteristics based on analogous structures.

| Technique | Expected Features |

| ¹H NMR | δ (ppm) ~8.3 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~4.7 (s, 2H, CH₂), ~3.5 (br s, 1H, OH) |

| ¹³C NMR | δ (ppm) ~160 (d, JCF ≈ 240 Hz, C-F), ~148 (d, C-Br), ~140 (d), ~125 (d), ~120 (d), ~60 (CH₂) |

| IR (KBr) | ν (cm⁻¹) ~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1600, 1470 (C=C, C=N stretch), ~1250 (C-F stretch), ~1050 (C-O stretch) |

| MS (EI) | m/z (%) 205/207 (M⁺, Br isotope pattern), 188/190 ([M-OH]⁺), 126, 98 |

Reactivity and Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules. The following sections provide an overview and detailed protocols for its use in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new substituents at the 5-position.[2]

Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1, v/v).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[3][4] This reaction allows for the introduction of an alkynyl moiety at the 5-position of this compound.

Catalytic Cycle

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq) and a copper co-catalyst such as CuI (0.05 eq).

-

Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the alkynylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction can be used to introduce a variety of primary or secondary amines at the 5-position of the pyridine ring.

Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a plug of Celite®.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the aminated product.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicological data for this compound is limited, information from safety data sheets of analogous bromopyridine and fluorinated pyridine compounds provides a basis for safe handling procedures.[7][8][9]

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Dispose of this chemical in accordance with federal, state, and local regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, to generate novel and complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its application in key synthetic methodologies. By understanding its reactivity and adhering to the recommended safety procedures, researchers can effectively leverage this compound to advance their scientific and drug discovery programs.

References

- Jubilant Ingrevia Limited.

- Jubilant Ingrevia.

- CymitQuimica.

- Sigma-Aldrich.

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 50(30), 6722-6737 (2011).

- Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483 (1995).

- Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922 (2007).

- Wikipedia. Sonogashira coupling.

- Hartwig, J. F. Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544 (2008).

- Wikipedia.

- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.

- National Center for Biotechnology Information. Toxicological Profile for Pyridine.

- Kyzer, J. L., & Martens, M. Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680 (2021).

- DTIC. Toxicology of Some Fluoro-Organic Compounds. (1989).

- Organic Chemistry Portal. Suzuki Coupling Reaction.

- Organic Chemistry Portal. Sonogashira Coupling Reaction.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- ChemicalBook. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum.

- ChemicalBook. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum.

- ChemicalBook. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.

- National Institute of Standards and Technology. Pyridine, 3-bromo- Mass Spectrum.

- BLD Pharm. 1227601-12-8|5-Bromo-2-fluoro-3-(hydroxymethyl)pyridine.

- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.

- ACS GCI Pharmaceutical Roundtable.

- Wikipedia. Suzuki reaction.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- The Royal Society of Chemistry.

- Benchchem. Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol.

- Butler, D. C., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of organic chemistry, 82(1), 539-546 (2017).

- The University of Groningen research portal.

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Google Patents. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- Google Patents. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Google Patents. (12)

- MDPI.

- Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).

- MDPI. Advances in Cross-Coupling Reactions.

- ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.

- American Chemical Society. Cross Coupling Reactions: - ACS Fall 2025.

- Ossila. 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to (5-Bromo-2-fluoropyridin-3-YL)methanol: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Among the various fluorinated heterocyclic scaffolds, substituted fluoropyridines are of particular interest due to their prevalence in a wide array of bioactive compounds, including kinase inhibitors.[2] (5-Bromo-2-fluoropyridin-3-YL)methanol is a key building block that combines the advantageous properties of a fluoropyridine core with a versatile hydroxymethyl group and a bromine atom, providing multiple points for molecular elaboration. This guide provides an in-depth overview of its synthesis, commercial availability, and its pivotal role in the development of novel therapeutics.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature with a molecular weight of 206.01 g/mol and a molecular formula of C₆H₅BrFNO.[3] Its chemical structure features a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxymethyl group at the 3-position.

Commercial Suppliers

This building block is readily available from a variety of commercial suppliers, typically at purities of 97% or higher. The following table summarizes some of the key suppliers and their corresponding product information.

| Supplier | Product Name | CAS Number | Purity |

| AChemBlock | This compound | 1227601-12-8 | 97% |

| Fluorochem | (5-Bromo-3-fluoropyridin-2-yl)methanol | 1206968-92-4 | 97% |

| CymitQuimica | This compound | 1227601-12-8 | >95% |

Synthesis of this compound: A Plausible Synthetic Route

A potential synthetic workflow is depicted below:

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

To a cooled (0-5 °C) solution of 2-Amino-5-bromopyridine-3-carboxylic acid in aqueous tetrafluoroboric acid (HBF₄), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt suspension is stirred at low temperature for a specified period.

-

The reaction mixture is then gently warmed to induce thermal decomposition of the diazonium salt, leading to the formation of 5-Bromo-2-fluoropyridine-3-carboxylic acid.

-

The crude product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of the Carboxylic Acid

-

A solution of 5-Bromo-2-fluoropyridine-3-carboxylic acid in an anhydrous ether solvent (e.g., THF) is added dropwise to a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.

-

The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex drug candidates, particularly kinase inhibitors.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, the hydroxymethyl group can be further functionalized or participate in hydrogen bonding, and the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular diversity.

The following diagram illustrates the key reactive sites of this compound and their potential for elaboration in the synthesis of kinase inhibitors.

Caption: Synthetic utility of this compound in kinase inhibitor synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For related brominated and fluorinated pyridine compounds, the following hazards are often cited: harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Characterization Data

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in medicinal chemistry. Its unique combination of a fluoropyridine core, a reactive bromine handle, and a functionalizable hydroxymethyl group makes it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. The synthetic strategies and applications outlined in this guide provide a foundation for researchers to leverage this valuable compound in their drug discovery and development efforts.

References

-

(5-bromo-3-fluoropyridin-2-yl)methanol. PubChem. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

-

(5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

This compound - PubChemLite. [Link]

-

1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. [Link]

-

Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. [Link]

-

FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed. [Link]

Sources

- 1. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Deployment of (5-Bromo-2-fluoropyridin-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Preamble: The Imperative for Precision in Chemical Scaffolding

In the landscape of contemporary drug discovery, the synthetic chemist's choice of foundational scaffolds is a critical determinant of a program's trajectory. The pursuit of novel chemical entities with optimized potency, selectivity, and pharmacokinetic profiles necessitates a departure from antiquated, trial-and-error methodologies. Instead, a rationally-driven approach, grounded in a deep understanding of structure-activity relationships (SAR) and the nuanced interplay of functional groups, is paramount. This guide focuses on a particularly compelling building block, (5-Bromo-2-fluoropyridin-3-yl)methanol (CAS: 1227601-12-8), and delineates its strategic applications, with a principal focus on the development of next-generation enzyme inhibitors.[1] We will move beyond a mere recitation of facts to a causal analysis of why this scaffold is an increasingly vital tool for the medicinal chemist.

Deconstructing the Scaffold: An Analysis of Inherent Chemical Potential

The utility of this compound is not accidental; it is a direct consequence of the specific arrangement of its constituent functional groups. Each component confers distinct and advantageous properties that can be leveraged during the drug design process.

-

The Fluorinated Pyridine Core: The introduction of a fluorine atom at the 2-position of the pyridine ring is a deliberate and impactful modification. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly modulate the pKa of the pyridine nitrogen.[2] This modulation can be critical for optimizing interactions with target proteins and for fine-tuning a compound's overall physicochemical properties. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by shielding adjacent positions from oxidative metabolism.[3] This increased metabolic robustness often translates to an improved pharmacokinetic profile, a crucial consideration in drug development.[3]

-

The Bromine Handle at the 5-Position: The bromine atom is not merely a placeholder; it is a versatile synthetic handle. Its presence opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This synthetic tractability allows for the facile introduction of diverse chemical moieties, enabling a systematic exploration of the chemical space around the pyridine core. This is a cornerstone of modern lead optimization, where the ability to rapidly generate analogs is essential for refining SAR.

-

The Hydroxymethyl Group at the 3-Position: The primary alcohol functionality serves as a key point of attachment for subsequent chemical transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in etherification or esterification reactions. This versatility allows for the construction of more complex molecular architectures and the introduction of pharmacophoric elements necessary for potent biological activity.

The confluence of these three functional groups within a single, relatively simple molecule makes this compound a highly valuable and versatile building block in medicinal chemistry.

Case Study: The Application of this compound in the Synthesis of PRMT5 Inhibitors

A compelling example of the strategic application of this scaffold is found in the development of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme involved in a variety of cellular processes, and its dysregulation has been implicated in several cancers.[4][5] As such, it has emerged as a high-priority target for therapeutic intervention.

In the synthesis of novel PRMT5 inhibitors, this compound serves as a key intermediate for the construction of the core scaffold of the inhibitor. The hydroxymethyl group is typically converted to a reactive intermediate, such as a mesylate or a halide, which can then be used to alkylate a nucleophilic partner. The bromine atom on the pyridine ring is then utilized in a cross-coupling reaction to introduce a larger, often aromatic, substituent that is crucial for binding to the target protein.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic workflow for the utilization of this compound in the synthesis of a PRMT5 inhibitor.

Caption: Generalized synthetic workflow for PRMT5 inhibitor synthesis.

Experimental Protocol: Synthesis of a Key Intermediate

The following is a representative, step-by-step protocol for the activation of the hydroxymethyl group, a critical first step in the synthetic sequence.

Step 1: Mesylation of this compound

-

Materials:

-

This compound (1.0 eq)

-

Triethylamine (1.5 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a solution of this compound in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine.

-

Stir the solution for 5 minutes, then add methanesulfonyl chloride dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.

-

Purify the crude product by column chromatography on silica gel to afford the pure mesylate.

-

This activated intermediate is now primed for reaction with a suitable nucleophile, which will form the core of the final PRMT5 inhibitor.

Structure-Activity Relationship (SAR) Insights

The use of this compound as a starting material allows for a systematic exploration of the SAR of the final inhibitor. The following table summarizes key SAR insights that can be gained by modifying the scaffold.

| Modification | Rationale | Expected Outcome |

| Variation of the substituent at the 5-position | Exploration of the hydrophobic pocket of the PRMT5 active site. | Modulation of potency and selectivity. |

| Modification of the linker derived from the hydroxymethyl group | Optimization of the vector and orientation of the core scaffold. | Improved binding affinity and pharmacokinetic properties. |

| Bioisosteric replacement of the pyridine nitrogen | Fine-tuning of pKa and hydrogen bonding interactions. | Enhanced cell permeability and target engagement. |

Conclusion and Future Perspectives

This compound is a prime example of a rationally designed building block that empowers medicinal chemists to construct complex and highly functionalized molecules with precision and efficiency. Its strategic application in the synthesis of PRMT5 inhibitors underscores its value in modern drug discovery. As our understanding of the molecular drivers of disease continues to expand, the demand for such versatile and strategically designed chemical scaffolds will undoubtedly increase. The principles of fluorine incorporation, synthetic handle placement, and functional group versatility embodied in this molecule will continue to be guiding principles in the design of the next generation of therapeutic agents.

References

- Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. PubMed Central.

- Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors. PMC - NIH.

- Design and Synthesis of Unprecedented 9- and 10-membered Cyclonucleosides with PRMT5 Inhibitory Activity.

- LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity. PMC - NIH.

- This compound 97% | CAS: 1227601-12-8 | AChemBlock. AChemBlock.

- (5-Bromo-3-fluoropyridin-2-yl)methanol. Fluorochem.

- MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design.

- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.

- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. NIH.

- Kinase inhibitor salts and compositions thereof - P

- TW200938542A - Compounds and compositions as kinase inhibitors.

- (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol. CymitQuimica.

- Structure Activity Rel

- (12)

- Novel compounds that are erk inhibitors - P

- (5-bromo-3-fluoropyridin-2-yl)methanol, min 97%, 100 mg.

- Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)

-

BD29540methanol. BLDpharm.

- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv

- (R)-(3-Fluoropyrrolidin-3-YL)methanol. Benchchem.

- Pharmaceutical Design and Structure-activity Relationships of Psoralen and Deriv

- Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

Sources

- 1. This compound 97% | CAS: 1227601-12-8 | AChemBlock [achemblock.com]

- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of (5-Bromo-2-fluoropyridin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(5-Bromo-2-fluoropyridin-3-YL)methanol , a halogenated pyridine derivative, presents a versatile scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of a nucleophilic hydroxymethyl group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom susceptible to nucleophilic aromatic substitution offers a triad of reactive sites. This guide provides a comprehensive analysis of its reactivity, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging this valuable building block for the synthesis of complex molecules and novel chemical entities.

Core Molecular Architecture and Reactivity Overview

The reactivity of this compound is dictated by the electronic interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, fluorine, and bromine collectively renders the pyridine ring electron-deficient, thereby influencing the reactivity of each functional group.

A qualitative analysis suggests the following primary reaction pathways:

-

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Broromine bond.

-

Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine bond.

-

Reactions of the Hydroxymethyl Group , including oxidation and conversion to other functionalities.

The strategic and selective manipulation of these sites is paramount for its successful application in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the 5-position of the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[1] The Suzuki-Miyaura coupling, in particular, stands out as a robust method for introducing aryl, heteroaryl, or alkyl substituents at this position.[1]

Mechanistic Considerations: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A palladium(0) species initiates the cycle by inserting into the C-Br bond. Subsequent transmetalation with a boronic acid or ester, facilitated by a base, transfers the organic moiety to the palladium center. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound

While specific literature on the Suzuki coupling of this compound is not abundant, extensive data from analogous 5-bromopyridine systems provides a robust starting point for reaction optimization.[3] The following protocol is a generalized yet effective procedure.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos).[4][5]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).[3]

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 70-95 | [3] |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 75-98 | [4] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80-100 | 65-90 | [3] |

| Table 1: Representative conditions for Suzuki-Miyaura coupling of 5-bromopyridines. |

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion, a good leaving group, is expelled, restoring the aromaticity of the ring.

Sources

Introduction: The Role and Chemical Nature of (5-Bromo-2-fluoropyridin-3-YL)methanol

An In-depth Technical Guide to the Stability and Storage of (5-Bromo-2-fluoropyridin-3-YL)methanol

This compound, a halogenated pyridine derivative, serves as a critical building block in modern medicinal chemistry and drug discovery. Its utility lies in the unique combination of reactive sites and modulating properties imparted by its substituents. The bromine atom offers a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a parent molecule by altering its lipophilicity and basicity.[1][2] The hydroxymethyl group provides a key point for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion into an ether or ester linkage.

Given its importance as a precursor in multi-step syntheses, understanding the stability and optimal storage conditions for this compound is paramount to ensuring the integrity of research and development programs. Degradation of this starting material can lead to the formation of impurities that complicate reaction outcomes, reduce yields, and introduce significant challenges in the purification of downstream products. This guide provides a comprehensive overview of the compound's stability profile, outlines key potential degradation pathways, and establishes best practices for its storage and handling.

Chemical and Physical Properties

A summary of the key identification and physical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1227601-12-8 | [3][4] |

| Molecular Formula | C₆H₅BrFNO | [3] |

| Molecular Weight | 206.02 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | [5] |

| Purity (Typical) | ≥97% | [3] |

Core Stability Profile and Potential Degradation Pathways

While specific, long-term stability studies on this compound are not extensively published, a robust stability assessment can be constructed based on the known reactivity of its constituent functional groups and data from analogous structures. The primary factors influencing its stability are temperature, humidity (water), pH, light, and atmospheric oxygen.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The most probable degradation pathway for this molecule involves the nucleophilic displacement of the fluoride atom. The pyridine ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the bromine atom. This electronic arrangement makes the carbon atom bearing the fluorine susceptible to attack by nucleophiles.

A study on a different fluoropyridinyl drug candidate demonstrated that a key degradation mechanism was the nucleophilic substitution of a fluorine substituent by hydroxyl groups.[6] This reaction is highly dependent on the pH of the microenvironment and the presence of water.[6]

-

Mechanism: In the presence of water or other hydroxyl sources (e.g., residual alcohols from synthesis), a nucleophilic attack on the C2 position can occur, displacing the fluoride ion to form the corresponding 2-hydroxy-pyridine derivative. This process can be accelerated under basic or even neutral pH conditions.

-

Causality: The C-F bond, while strong, is activated towards nucleophilic attack in electron-deficient aromatic systems. The presence of moisture is a critical catalyst for this degradation.

Oxidation of the Hydroxymethyl Group

The primary alcohol (hydroxymethyl group) is susceptible to oxidation. This can occur through exposure to atmospheric oxygen, particularly in the presence of trace metal impurities which can catalyze the reaction, or through reaction with strong oxidizing agents.

-

Potential Products: Oxidation can lead to the formation of the corresponding aldehyde, (5-bromo-2-fluoropyridin-3-carbaldehyde), and further oxidation could yield the carboxylic acid, (5-bromo-2-fluoropyridine-3-carboxylic acid).

-

Causality: Alcohols are inherently prone to oxidation. While slow, autoxidation by atmospheric O₂ can occur over long storage periods, especially if the material is not stored under an inert atmosphere.

Photolytic Degradation

Aromatic systems, particularly those containing halogens, can be sensitive to light, especially UV radiation. While the C-F bond is highly resistant to photolysis, the C-Br bond is significantly more labile and can undergo homolytic cleavage upon absorption of sufficient energy.[7]

-

Mechanism: UV light exposure could potentially lead to the formation of radical intermediates, which could then participate in a variety of secondary reactions, leading to dimerization, reaction with solvents, or abstraction of hydrogen atoms.

-

Causality: The energy from photons can be sufficient to break the relatively weaker C-Br bond, initiating a free-radical degradation cascade.

Recommended Storage and Handling Protocols

Based on the potential degradation pathways, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of this compound. The conflicting recommendations from various suppliers (ranging from room temperature to -20°C) necessitate a conservative, science-backed approach.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale and Expert Insight |

| Temperature | -20°C (Long-term) | Low temperatures significantly reduce the rate of all potential chemical degradation reactions, including nucleophilic substitution and oxidation. While some suppliers suggest room temperature storage, this is likely intended for short-term inventory turnover. For long-term preservation of purity in a research setting, -20°C is the authoritative recommendation. |

| 2-8°C (Short-term) | For material that is frequently accessed, storage in a refrigerator minimizes thermal cycling associated with freezer storage while still providing protection against degradation. | |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent the oxidation of the hydroxymethyl group, the compound should be stored under an inert atmosphere. This displaces atmospheric oxygen and moisture. After each use, the container should be flushed with inert gas before sealing. |

| Humidity | Dry / Desiccated | Given that hydrolysis via nucleophilic substitution is a primary degradation risk, exposure to moisture must be strictly controlled. Store in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel). |

| Light | Amber Vial / Opaque Container | To mitigate the risk of photolytic degradation, the compound must be protected from light. Use of an amber glass vial or storage of a clear vial inside a light-blocking secondary container is mandatory. |

| Container | Tightly Sealed Glass Vial | Use a container with a secure, chemically resistant cap (e.g., PTFE-lined) to prevent moisture ingress and sample contamination. |

Handling Protocol

-

Environment: Handle the compound in a well-ventilated area, preferably within a fume hood.

-

Atmosphere Control: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

-

Dispensing: Use clean, dry spatulas and weighing instruments. Dispense the required amount quickly to minimize exposure to air and humidity.

-

Resealing: After dispensing, flush the vial headspace with a gentle stream of nitrogen or argon before tightly securing the cap.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, gloves, and a lab coat.

Experimental Workflow: Quality Assessment of a New or Aged Sample

To ensure the integrity of experimental results, it is prudent to implement a self-validating quality control (QC) check on newly received or long-stored batches of this compound.

Diagram: QC Workflow for Sample Integrity Verification

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97% | CAS: 1227601-12-8 | AChemBlock [achemblock.com]

- 4. This compound | 1227601-12-8 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of (5-Bromo-2-fluoropyridin-3-YL)methanol: A Technical Guide to its Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Chemistry